molecular formula C9H11F2NO B1519428 2-Amino-1-(2,6-difluorophenyl)propan-1-ol CAS No. 1038262-77-9

2-Amino-1-(2,6-difluorophenyl)propan-1-ol

Cat. No.: B1519428
CAS No.: 1038262-77-9
M. Wt: 187.19 g/mol
InChI Key: PDLBZIPDMSHBFD-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)propan-1-ol is an organic compound characterized by the presence of an amino group (-NH2) attached to the first carbon of a propan-1-ol molecule, with a 2,6-difluorophenyl group attached to the same carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-difluorophenyl)propan-1-ol typically involves the following steps:

  • Bromination: The starting material, 2,6-difluorophenol, undergoes bromination to introduce a bromine atom at the desired position.

  • Grignard Reaction: The brominated compound is then treated with ethyl magnesium bromide to form the corresponding Grignard reagent.

  • Hydrolysis: The Grignard reagent is hydrolyzed to produce the intermediate alcohol.

  • Amination: Finally, the intermediate alcohol is subjected to amination to introduce the amino group, yielding this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(2,6-difluorophenyl)propan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The compound can be reduced to form a corresponding amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Formation of amines.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Amino-1-(2,6-difluorophenyl)propan-1-ol has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Amino-1-(2,6-difluorophenyl)propan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, participating in various biochemical reactions. The difluorophenyl group can influence the compound's binding affinity and selectivity towards certain receptors or enzymes.

Comparison with Similar Compounds

  • 2-Amino-1-(2,6-difluorophenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

  • 2-Amino-2-(2,6-difluorophenyl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.

This compound's versatility and unique properties make it a valuable asset in scientific research and industrial applications

Properties

IUPAC Name

2-amino-1-(2,6-difluorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-5(12)9(13)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBZIPDMSHBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=C(C=CC=C1F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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